Benzenemethanesulfonothioic acid, S-(phenylmethyl) ester
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Overview
Description
Benzenemethanesulfonothioic acid, S-(phenylmethyl) ester is a chemical compound with the molecular formula C14H14O2S2 and a molecular weight of 278.39 g/mol . It is also known by other names such as benzenethiosulfonic acid S-phenyl ester . This compound is characterized by its unique structure, which includes both sulfonothioic and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanesulfonothioic acid, S-(phenylmethyl) ester typically involves the reaction of benzenesulfonyl chloride with thiophenol in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with thiophenol to form the final product. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the intermediate and the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to maintain the necessary reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanesulfonothioic acid, S-(phenylmethyl) ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives .
Scientific Research Applications
Benzenemethanesulfonothioic acid, S-(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: This compound is used in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of benzenemethanesulfonothioic acid, S-(phenylmethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The sulfonothioic acid group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt various biochemical pathways, making it a valuable tool in the study of enzyme function and inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonothioic acid, S-phenyl ester: Similar in structure but lacks the methanesulfonothioic group.
Thiophenol: Contains a thiol group instead of the sulfonothioic ester group.
Benzenesulfonyl chloride: Precursor in the synthesis of benzenemethanesulfonothioic acid, S-(phenylmethyl) ester.
Uniqueness
This compound is unique due to its combination of sulfonothioic and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .
Properties
CAS No. |
16601-40-4 |
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Molecular Formula |
C14H14O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
benzylsulfonylsulfanylmethylbenzene |
InChI |
InChI=1S/C14H14O2S2/c15-18(16,12-14-9-5-2-6-10-14)17-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
LAVBKIWRWNKSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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